molecular formula C7H14ClNO2 B600056 (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride CAS No. 180196-56-9

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride

Cat. No.: B600056
CAS No.: 180196-56-9
M. Wt: 179.644
InChI Key: CKMCJNXERREXFB-IBTYICNHSA-N
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Description

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentanecarboxylate and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of diazo compounds, ylides, or carbene intermediates to facilitate the formation of the cyclopentane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-Methyl 3-aminocyclopropanecarboxylate hydrochloride
  • (1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride
  • (1R,3S)-Methyl 3-aminocyclobutanecarboxylate hydrochloride

Uniqueness

(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl (1R,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMCJNXERREXFB-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222530-29-2, 180196-56-9
Record name rac-methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
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Record name methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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